molecular formula C14H8F6O3S2 B042427 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate CAS No. 129946-88-9

5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate

Cat. No.: B042427
CAS No.: 129946-88-9
M. Wt: 402.3 g/mol
InChI Key: QXXHXTRTGZBOGD-UHFFFAOYSA-M
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Description

5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate (CAS: 129946-88-9), commonly known as Umemoto’s reagent, is a hypervalent iodine-based trifluoromethylating agent. Its molecular formula is C₁₄H₈F₆O₃S₂, with a molecular weight of 402.33 g/mol . Structurally, it consists of a dibenzothiophenium core substituted with a trifluoromethyl group and a trifluoromethanesulfonate counterion. This compound is widely used in organic synthesis, radiochemistry, and medicinal chemistry due to its ability to transfer the trifluoromethyl (CF₃) group under mild conditions .

Mechanism of Action

Target of Action

The primary targets of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate are various types of nucleophilic substrates, such as carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines . These targets play a crucial role in many biochemical reactions, and their modification can lead to significant changes in cellular processes.

Mode of Action

S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate acts as a powerful electrophilic trifluoromethylating agent . It interacts with its targets by donating a trifluoromethyl group to the nucleophilic substrates. This interaction results in the formation of trifluoromethylated products, which can have different properties and reactivities compared to the original substrates.

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good bioavailability when administered in an appropriate formulation

Action Environment

Environmental factors can influence the action, efficacy, and stability of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate. For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, its stability may be influenced by light and storage conditions .

Biological Activity

5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate, commonly known as the Umemoto reagent, is a versatile electrophilic trifluoromethylating agent extensively utilized in organic synthesis. This compound has garnered attention due to its unique biological activity and applications in medicinal chemistry, particularly in the labeling of peptides and the synthesis of trifluoromethylated compounds.

  • IUPAC Name : 5-(Trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
  • Molecular Formula : C₁₄H₈F₆O₃S
  • CAS Number : 129946-88-9
  • Molecular Weight : 402.33 g/mol
  • Melting Point : 150 °C
  • Physical Form : Crystalline powder

The compound features a dibenzothiophene core with a trifluoromethyl group, which significantly enhances its electrophilic character, making it suitable for various chemical transformations.

Trifluoromethylation in Medicinal Chemistry

Trifluoromethylated compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and bioactivity. The introduction of trifluoromethyl groups can modify the pharmacokinetics and pharmacodynamics of drugs, leading to improved efficacy and reduced toxicity.

  • Peptide Labeling :
    The Umemoto reagent has been successfully employed for the 18F-labeling of unmodified peptides , particularly at cysteine thiol residues. This method allows for direct chemoselective labeling, which is crucial for developing radiotracers in positron emission tomography (PET) imaging .
  • Synthesis of Trifluoromethylated Compounds :
    The reagent facilitates the synthesis of various biologically active molecules through electrophilic trifluoromethylation reactions. For instance, it has been used to produce trifluoromethyl-substituted aromatic compounds with significant yields, enhancing their potential as therapeutic agents .

Case Study 1: Peptide Tracing with 18F

In a study focused on the application of the Umemoto reagent for peptide labeling, researchers demonstrated that the reagent could effectively label peptides containing cysteine residues. The process involved a halogen exchange followed by oxidative cyclization, resulting in high labeling efficiency suitable for PET imaging applications .

Case Study 2: Synthesis of Trifluoromethylated Hydroquinones

Another notable application involved using the Umemoto reagent to synthesize trifluoromethylated hydroquinones from activated aromatic substrates. The reactions were conducted under mild conditions, yielding products with up to 91% efficiency. This method highlights the reagent's utility in synthesizing complex organic molecules relevant to drug development .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Electrophilic Nature : The compound's electrophilic properties make it an effective agent for introducing trifluoromethyl groups into various substrates, enhancing their biological activity.
  • Safety Profile : While handling this reagent, safety precautions are crucial as it poses risks such as serious eye damage and skin irritation .

Data Table: Comparison of Trifluoromethylation Agents

Agent NameChemical StructureYield EfficiencyApplications
5-(Trifluoromethyl)dibenzothiophenium triflateStructureUp to 91%Peptide labeling, drug synthesis
S-(trifluoromethyl)dibenzothiophenium tetrafluoroborateNot availableVariesOrganic synthesis
TrifluoromethyltrimethylsilaneNot availableVariesNucleophilic reactions

Q & A

Basic Questions

Q. What are the recommended safety protocols when handling 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate in laboratory settings?

  • Methodological Answer : Researchers must prioritize risk assessments before handling this compound. Key precautions include:

  • Use of chemical safety goggles , nitrile gloves, and lab coats to prevent skin/eye contact .
  • Conducting reactions in a ventilated fume hood to avoid inhalation of volatile byproducts .
  • Proper disposal of waste via protocols aligned with local regulations (e.g., neutralization of acidic residues) .
  • Avoidance of heat or sparks due to potential reactivity with explosive intermediates like diazo compounds .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : The synthesis typically involves:

  • Electrophilic substitution : Reacting dibenzothiophene derivatives with trifluoromethylating agents (e.g., trifluoromethanesulfonic anhydride) under anhydrous conditions .
  • Purification : Column chromatography (silica gel, dichloromethane/methanol gradients) to isolate the product .
  • Characterization : Confirmation via 1H^1 \text{H}, 19F^{19} \text{F}-NMR, and high-resolution mass spectrometry (HRMS) to verify purity and structure .

Q. What are the key physical and chemical properties influencing its stability and reactivity?

  • Methodological Answer :

  • Melting Point : 150°C (lit.), indicating thermal stability under standard reaction conditions .
  • Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in non-polar solvents, guiding solvent selection for reactions .
  • Hygroscopicity : Requires storage in a desiccator to prevent decomposition by moisture .

Advanced Research Questions

Q. How does the electrophilic trifluoromethylation efficiency of this reagent compare to other dibenzothiophenium salts under varying solvent polarities?

  • Methodological Answer :

  • Comparative Studies : 5-(Trifluoromethyl)dibenzothiophenium triflate exhibits higher electrophilicity than 5-cyano or 5-alkynyl analogs due to the electron-withdrawing trifluoromethyl group, enhancing its reactivity in polar solvents like acetonitrile .
  • Solvent Effects : In low-polarity solvents (e.g., toluene), reduced ionization decreases trifluoromethyl transfer efficiency. Optimize by adding polar additives (e.g., crown ethers) to stabilize the cationic intermediate .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Spectroscopy : 19F^{19} \text{F}-NMR (δ ~ -60 ppm for CF3_3) and 1H^1 \text{H}-NMR (aromatic protons at δ 7.5–8.5 ppm) confirm structural integrity .
  • X-ray Crystallography : Resolves crystal packing and counterion interactions, critical for understanding solid-state stability .
  • GC-MS : Monitors purity (>93% by GC) and detects trace impurities from synthesis .

Q. How do electronic effects of substituents on the dibenzothiophenium core influence its reactivity in electrophilic transfer reactions?

  • Methodological Answer :

  • Substituent Tuning : Electron-withdrawing groups (e.g., CF3_3) increase the electrophilicity of the sulfur center, accelerating trifluoromethylation rates. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity .
  • Mechanistic Studies : DFT calculations correlate substituent Hammett parameters (σ+\sigma^+) with activation energies, providing a predictive framework for reagent design .

Q. What strategies can resolve discrepancies in reported reaction yields when using this reagent across different studies?

  • Methodological Answer :

  • Parameter Control : Standardize reaction conditions (solvent purity, temperature, stoichiometry) to minimize variability. For example, trace water can hydrolyze the triflate counterion, reducing efficacy .
  • Catalyst Screening : Evaluate additives (e.g., Lewis acids like BF3_3) to enhance electrophilicity in challenging substrates .
  • Data Reproducibility : Cross-validate results using alternative trifluoromethylation assays (e.g., competitive kinetic studies) .

Q. Theoretical and Methodological Frameworks

Q. How can computational modeling guide the design of derivatives with enhanced trifluoromethylation activity?

  • Methodological Answer :

  • DFT Calculations : Predict transition-state geometries and charge distribution to identify substituents that stabilize cationic intermediates .
  • QSAR Models : Relate substituent electronic parameters (e.g., σm\sigma_m) to reaction rates for rational reagent optimization .

Q. What mechanistic insights explain contradictory results in trifluoromethylation regioselectivity across aromatic substrates?

  • Methodological Answer :

  • Steric vs. Electronic Control : Bulky substrates favor para-substitution due to steric hindrance, while electron-rich aromatics undergo ortho/para attack via Wheland intermediate stabilization .
  • Isotope Labeling : Use 13C^{13} \text{C}-labeled reagents to track trifluoromethyl group transfer pathways and validate competing mechanisms .

Comparison with Similar Compounds

Comparison with Similar Trifluoromethylation Reagents

Chemical Structures and Reactivity

Compound Name Structure Highlights Reactivity Mechanism
Umemoto’s Reagent Dibenzothiophenium core with CF₃ and triflate groups Electrophilic CF₃ transfer under acidic or photoredox conditions
Langlois’ Reagent (NaSO₂CF₃) Sodium triflinate salt Radical CF₃ generation via redox initiation (e.g., peroxides)
Baran’s Reagent (Zn(SO₂CF₃)₂) Zinc bis(triflyl) complex Photocatalytic CF₃ transfer to aromatic residues (Trp, Tyr)
Togni’s Reagent Hypervalent iodine-fluoroalkyl complex Ascorbic acid-mediated fluoroalkylation of proteins
5-Methyl-dibenzothiophenium Triflate Methyl-substituted dibenzothiophenium core Less electrophilic than Umemoto’s reagent; limited to specific substrates

Functional Performance

Substrate Scope :

  • Umemoto’s Reagent :
    • Chemoselective for thiols (e.g., cysteine in peptides, >55% radiochemical conversion (RCC)) .
    • Compatible with methionine, tyrosine, and arginine residues .
  • Langlois’ Reagent :
    • Targets aromatic residues (e.g., tryptophan) in aqueous environments due to high water solubility .
  • Baran’s Reagent :
    • Requires photocatalysts (e.g., Ir complexes) for activation; broader tolerance for polar functional groups .

Reaction Conditions :

  • Umemoto’s reagent operates under mild acidic conditions (e.g., Scheme 1 in hydroquinone trifluoromethylation ).
  • Langlois’ and Baran’s reagents depend on radical initiators or light, limiting their use in oxygen-sensitive systems .

Properties

IUPAC Name

trifluoromethanesulfonate;5-(trifluoromethyl)dibenzothiophen-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3S.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXHXTRTGZBOGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380542
Record name 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129946-88-9
Record name 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
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Synthesis routes and methods

Procedure details

To a solution of 4.05 g (15 mmol) of 2-(trifluoromethylsulfinyl)biphenyl in 30 ml of 1,1,2-trichloro -1,2,2-trifluoroethane was added 2.52 ml (15 mmol) of trifluoromethanesulfonic anhydride, and the mixture was stirred at room temperature for 2 days. The white precipitate formed in the reaction system was collected by filtration to give 4.51 g (74.8%) of S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate. The properties of the product are shown in Table 1.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Reactant of Route 2
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Reactant of Route 3
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Reactant of Route 4
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Reactant of Route 5
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Reactant of Route 6
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate

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